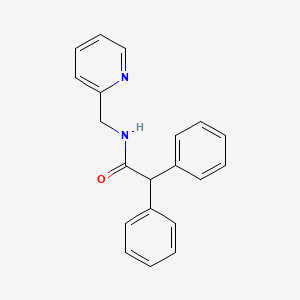![molecular formula C15H12F3NO4 B11094915 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B11094915.png)
1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with a methoxybenzyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with a trifluoromethylating agent like trifluoromethyl iodide in the presence of a catalyst.
Etherification: The final step involves the etherification of the benzene ring with 2-methoxybenzyl alcohol under basic conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkoxides or amines.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 1-[(2-Aminobenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is primarily influenced by its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Trifluoromethyl Group: Enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets.
Methoxybenzyl Group: Provides steric hindrance and electronic effects that modulate the compound’s reactivity.
Comparison with Similar Compounds
1-[(2-Methoxybenzyl)oxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-[(2-Methoxybenzyl)oxy]-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H12F3NO4 |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-22-13-5-3-2-4-10(13)9-23-14-7-6-11(15(16,17)18)8-12(14)19(20)21/h2-8H,9H2,1H3 |
InChI Key |
GVWASLQJCUPCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11094846.png)
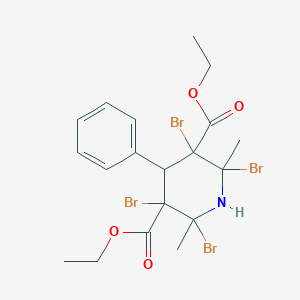
![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11094858.png)

![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
![N-{4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl}acetamide](/img/structure/B11094864.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
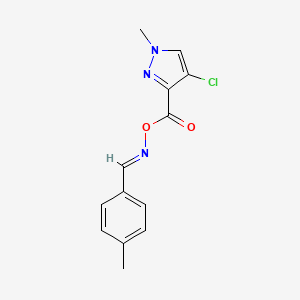
![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)
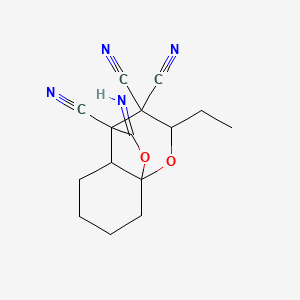
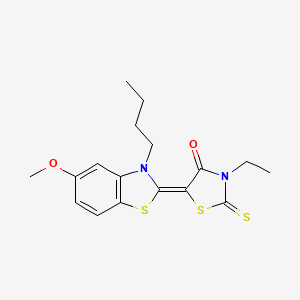
![(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11094922.png)
